molecular formula C5H10N4O B8399988 4-amino-2,6-dimethyl-4,5-dihydro-2H-1,2,4-triazin-3-one

4-amino-2,6-dimethyl-4,5-dihydro-2H-1,2,4-triazin-3-one

Cat. No. B8399988
M. Wt: 142.16 g/mol
InChI Key: RAFUKWOFJHQPLN-UHFFFAOYSA-N
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Patent
US08258130B2

Procedure details

To a slurry of N-(2,6-dimethyl-3-oxo-2,5-dihydro-3H-1,2,4-triazin-4-yl)-acetamide (0.34 g, 1.846 mmol) in MeOH (3 mL) is added concentrated HCl (0.25 mL, 2.9 mmol). The mixture is heated to reflux for 3 h. The mixture is then chilled to 0° C., adjusted to pH 12 with 1 M aqueous NaOH (2.9 mL) and concentrated in vacuo. CH3CN is added to the residue with stirring and the mixture is filtered. The filtrate is concentrated in vacuo. CH3CN is added to the residue with stirring and the mixture is filtered. The filtrate is concentrated in vacuo to afford 4-amino-2,6-dimethyl-4,5-dihydro-2H-1,2,4-triazin-3-one (˜100%)). MS: 143 (M+H); 1H NMR (300 MHz, DMSO-d6) δ 4.6-3.6 (broad peak, 2H), 4.02 (s, 2H), 3.29 (s, 3H), 1.95 (s, 3H).
Name
N-(2,6-dimethyl-3-oxo-2,5-dihydro-3H-1,2,4-triazin-4-yl)-acetamide
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[N:6]([NH:9]C(=O)C)[CH2:5][C:4]([CH3:13])=[N:3]1.Cl.[OH-].[Na+]>CO>[NH2:9][N:6]1[CH2:5][C:4]([CH3:13])=[N:3][N:2]([CH3:1])[C:7]1=[O:8] |f:2.3|

Inputs

Step One
Name
N-(2,6-dimethyl-3-oxo-2,5-dihydro-3H-1,2,4-triazin-4-yl)-acetamide
Quantity
0.34 g
Type
reactant
Smiles
CN1N=C(CN(C1=O)NC(C)=O)C
Name
Quantity
0.25 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
CH3CN is added to the residue
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
ADDITION
Type
ADDITION
Details
CH3CN is added to the residue
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NN1C(N(N=C(C1)C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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